molecular formula C7H2Br4N2O B3053851 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one CAS No. 56534-23-7

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one

Cat. No.: B3053851
CAS No.: 56534-23-7
M. Wt: 449.72 g/mol
InChI Key: BMVNFJCUHHTZQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the bromination of 1H-benzimidazole using bromine in the presence of a suitable solvent like acetic acid . The reaction conditions often require controlled temperatures to ensure the selective bromination at the 4,5,6,7 positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is its inhibition of protein kinase CK2. This enzyme plays a crucial role in various cellular processes, including cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the ATP-binding site of CK2, where the compound competes with ATP, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrabromo-1H-benzimidazole
  • 4,5,6,7-tetrabromo-2-methyl-1H-benzimidazole
  • 4,5,6,7-tetrabromo-1H-benzotriazole

Comparison

4,5,6,7-tetrabromo-1H,3H-benzimidazol-2-one is unique due to its specific substitution pattern and its potent inhibitory activity against CK2. Compared to similar compounds, it often exhibits higher potency and selectivity in inhibiting CK2, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

4,5,6,7-tetrabromo-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNFJCUHHTZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Br)Br)Br)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439128
Record name 2oxd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56534-23-7
Record name 2oxd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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